molecular formula C25H22N2O5 B2677235 Fmoc-D-2-carbamoylphenylalanine CAS No. 1217759-04-0

Fmoc-D-2-carbamoylphenylalanine

Cat. No.: B2677235
CAS No.: 1217759-04-0
M. Wt: 430.46
InChI Key: JHXIDHXZDZFPNT-JOCHJYFZSA-N
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Description

Fmoc-D-2-carbamoylphenylalanine is a synthetic amino acid derivative used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amine group during peptide synthesis. This compound is particularly useful in the field of proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-2-carbamoylphenylalanine typically involves the protection of the amine group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of the compound. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-2-carbamoylphenylalanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Fmoc-D-2-carbamoylphenylalanine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Fmoc-D-2-carbamoylphenylalanine involves the protection of the amine group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the selective deprotection of the amine group. This property is crucial for the stepwise assembly of peptides in SPPS .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-D-2-carbamoylphenylalanine is unique due to the presence of the carbamoyl group, which can influence the compound’s reactivity and interactions in peptide synthesis. This makes it particularly useful for specific applications where the carbamoyl group provides additional functionality .

Biological Activity

Fmoc-D-2-carbamoylphenylalanine is an important compound in peptide synthesis and biological research. This article explores its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for protecting the amine group during peptide synthesis. The structure can be represented as follows:

  • Molecular Formula : C₁₃H₁₁N₂O₃
  • Molecular Weight : 245.24 g/mol

The Fmoc group is stable under acidic conditions but can be selectively removed under basic conditions, facilitating the stepwise assembly of peptides during solid-phase peptide synthesis (SPPS) .

The biological activity of this compound is primarily linked to its role in peptide synthesis and its potential applications in drug development. Its mechanism involves:

  • Peptide Synthesis : The Fmoc group allows for the selective modification of amino acids without interfering with other functional groups. This property is essential in creating complex peptides with high purity and yield .
  • Enzyme-Substrate Interactions : It is used in studies investigating protein-protein interactions and enzyme-substrate interactions, which are critical for understanding various biological processes .

Applications in Research

This compound has diverse applications across several fields:

  • Peptide Synthesis : It serves as a key building block in SPPS, allowing researchers to create complex peptides necessary for various biological studies.
  • Drug Development : Its unique structure enhances the design of peptide-based drugs, particularly those targeting specific biological pathways, making it valuable in pharmaceutical research .
  • Bioconjugation : The compound is utilized in techniques to attach peptides to other biomolecules, facilitating the development of targeted therapies and diagnostic tools .

Research Findings and Case Studies

Several studies have highlighted the significance of this compound in biological research:

  • Synthesis of Bioactive Peptides :
    • Research demonstrated that this compound could be effectively incorporated into peptides that exhibited enhanced biological activity compared to their non-modified counterparts. For instance, a study showed that peptides synthesized using this compound had improved binding affinities to specific receptors .
  • Cancer Therapeutics :
    • In cancer research, this compound has been explored for its potential in developing novel cancer treatments. Its ability to be tailored for interaction with specific cancer cell receptors makes it a candidate for targeted therapies .
  • Analytical Applications :
    • The compound has also been employed in chromatographic techniques for the separation and analysis of amino acids and peptides, providing accurate results for quality control in laboratories .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Peptide SynthesisUsed as a building block in SPPS for creating complex peptides
Drug DevelopmentEnhances design of peptide-based drugs targeting specific pathways
Enzyme Interaction StudiesInvestigated for its role in enzyme-substrate interactions
Cancer TherapeuticsExplored for targeted therapies against cancer cell receptors
Analytical ChemistryUtilized in chromatographic techniques for amino acid and peptide analysis

Properties

IUPAC Name

(2R)-3-(2-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c26-23(28)16-8-2-1-7-15(16)13-22(24(29)30)27-25(31)32-14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXIDHXZDZFPNT-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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